molecular formula C22H23NO4 B597182 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid CAS No. 1311933-82-0

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid

Cat. No.: B597182
CAS No.: 1311933-82-0
M. Wt: 365.429
InChI Key: ZZWOKVRONYEEBJ-JOCHJYFZSA-N
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has an amino acid structure attached to it, suggesting it could be used in peptide synthesis .

Scientific Research Applications

Biomass Conversion and Polymer Production

Research into the conversion of plant biomass into valuable chemicals has highlighted the potential of derivatives like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid in sustainable polymer production. These compounds, derived from biomass, could replace non-renewable hydrocarbon sources, offering a greener alternative for the chemical industry. Specifically, they could be used in the synthesis of monomers and polymers, contributing to the development of new materials with potential applications in various industries, including packaging, automotive, and construction (Chernyshev, Kravchenko, & Ananikov, 2017).

Drug Synthesis

Levulinic acid (LEV), a key biomass-derived chemical, and its derivatives, including compounds similar to this compound, have shown potential in drug synthesis. These compounds offer a flexible and diverse platform for the development of new pharmaceuticals, reducing synthesis costs and simplifying production processes. They have been explored for applications in cancer treatment, medical materials, and other medical fields, demonstrating the versatility of biomass-derived chemicals in pharmaceutical research (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Analytical Chemistry and Biochemistry

In the field of analytical chemistry and biochemistry, the ninhydrin reaction, which involves compounds like this compound, plays a significant role. This reaction is used for the detection, isolation, and analysis of amino acids, peptides, and proteins across a broad spectrum of disciplines, including environmental, food, forensic, and medical sciences. The ability to form a distinct chromophore with primary amines makes this reaction invaluable for analytical purposes, contributing to advancements in several scientific fields (Friedman, 2004).

Reactive Carbonyl Species Management

The management of reactive carbonyl species (RCS), which include compounds structurally related to this compound, is crucial in mitigating their deleterious effects associated with chronic diseases. RCS are involved in damaging cellular components, leading to various health issues. Understanding the properties, metabolism, and therapeutic approaches to manage RCS can lead to effective prevention strategies for chronic diseases, showcasing the importance of these compounds in medical research (Fuloria, Subramaniyan, Karupiah, Kumari, Sathasivam, Meenakshi, Wu, Guad, Udupa, & Fuloria, 2020).

Mechanism of Action

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3,5-12,19H,1,4,13-14H2,2H3,(H,23,26)(H,24,25)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWOKVRONYEEBJ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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